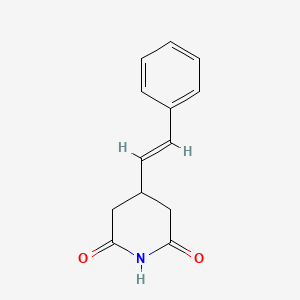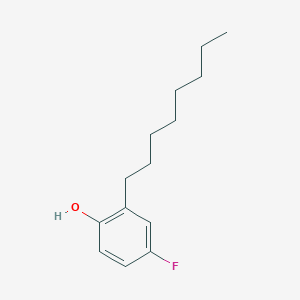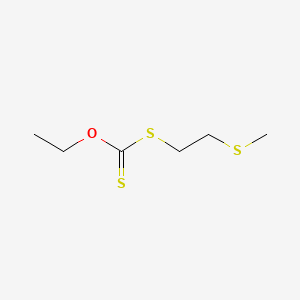![molecular formula C9H14S2 B14745688 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] CAS No. 172-69-0](/img/structure/B14745688.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[221]heptane-2,2’-[1,3]dithiolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane core fused with a 1,3-dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the cycloaddition of a diene with a suitable thioketone under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cycloaddition reaction, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] exerts its effects involves interactions with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is unique due to its dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds with dioxane or dioxolane rings. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
172-69-0 |
|---|---|
Molekularformel |
C9H14S2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
spiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C9H14S2/c1-2-8-5-7(1)6-9(8)10-3-4-11-9/h7-8H,1-6H2 |
InChI-Schlüssel |
ITAWAWWSSTWIJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC23SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



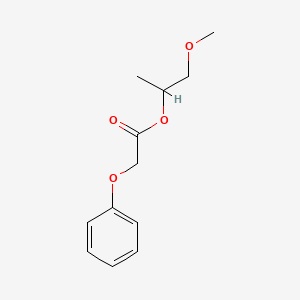
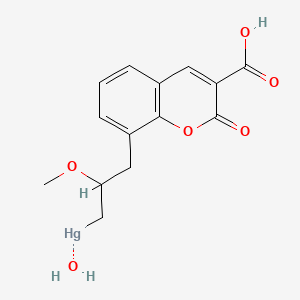
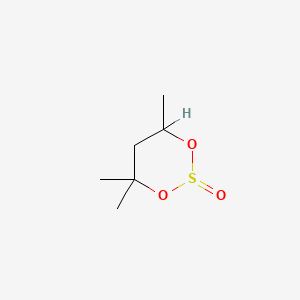
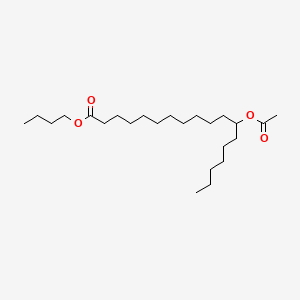
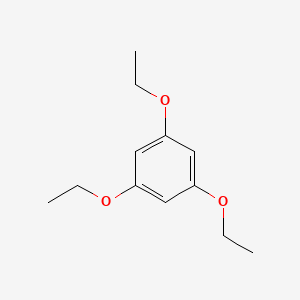
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)

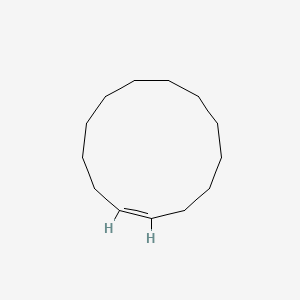
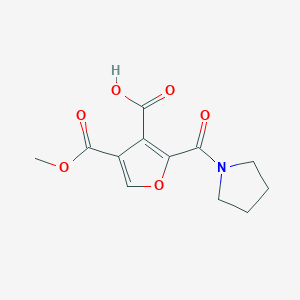
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
